2,6-Dioxopiperidine-3-carboxylic acid
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Overview
Description
2,6-Dioxopiperidine-3-carboxylic acid is a chemical compound with the molecular formula C6H7NO4 It is a derivative of piperidine, characterized by the presence of two keto groups at positions 2 and 6, and a carboxylic acid group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dioxopiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of piperidine derivatives with oxidizing agents to introduce the keto groups at the desired positions. The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dioxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Alcohols or amines in the presence of catalysts.
Major Products Formed:
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Hydroxyl derivatives of the original compound.
Substitution Products: Esters, amides, and other derivatives.
Scientific Research Applications
2,6-Dioxopiperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dioxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes and lead to therapeutic effects in disease treatment .
Comparison with Similar Compounds
- 2,6-Dioxopiperidine-4-carboxylic acid
- 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Comparison: 2,6-Dioxopiperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C6H7NO4 |
---|---|
Molecular Weight |
157.12 g/mol |
IUPAC Name |
2,6-dioxopiperidine-3-carboxylic acid |
InChI |
InChI=1S/C6H7NO4/c8-4-2-1-3(6(10)11)5(9)7-4/h3H,1-2H2,(H,10,11)(H,7,8,9) |
InChI Key |
MHCDUOFVNOMAGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1C(=O)O |
Origin of Product |
United States |
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